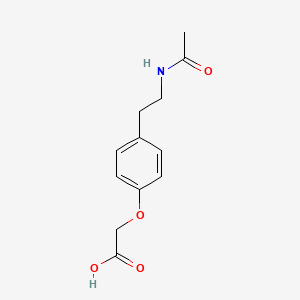

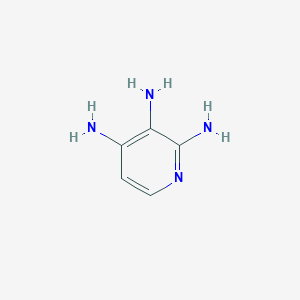

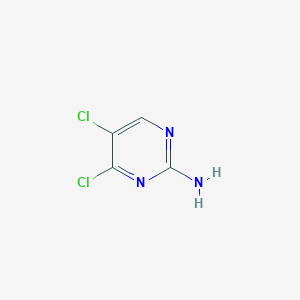

![molecular formula C8H16N2 B1321634 1-氮杂双环[3.2.2]壬烷-3-胺 CAS No. 220766-23-4](/img/structure/B1321634.png)

1-氮杂双环[3.2.2]壬烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azabicyclo[3.2.2]nonan-3-amine is a structural motif found in various heterocyclic compounds that exhibit a range of biological activities. The azabicyclo nonane framework is a key feature in many pharmacologically active molecules and is of significant interest in medicinal chemistry due to its conformational rigidity and the ability to mimic peptide bonds in peptidomimetics .

Synthesis Analysis

The synthesis of azabicyclo nonane derivatives has been explored through various methods. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed using a cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene aminals, which is suitable for combinatorial and parallel syntheses of natural-like products in a one-pot reaction . Additionally, enantiopure 1-azabicyclo[3.2.2]nonanes have been synthesized via stereoselective capture of chiral carbocations derived from quincorine and quincoridine, demonstrating the potential for creating stereochemically complex structures .

Molecular Structure Analysis

The molecular structure of azabicyclo nonane derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis has been employed to determine the crystal structure of certain derivatives, revealing the equatorial position of substituents and the conformation of the heterocycle . NMR studies have provided detailed insights into the conformational preferences of these molecules, showing that they typically adopt a twin-chair conformation with equatorial orientation of the substituents .

Chemical Reactions Analysis

Azabicyclo nonane derivatives participate in a variety of chemical reactions. The synthesis of 3-azabicyclo[3.1.0]hex-1-ylamines, for example, involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles . The reactivity of these compounds is influenced by the presence of functional groups and the rigidity of the bicyclic framework, which can lead to stereoselective outcomes in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo nonane derivatives are closely related to their molecular structure. The presence of an azabicyclo nonane core imparts a degree of rigidity to the molecule, which can affect its pharmacokinetic properties and interaction with biological targets . Spectroscopic data, such as IR and NMR, have been used to study the conformational behavior and the presence of intramolecular hydrogen bonding, which can influence the compound's chemical reactivity and physical properties .

科学研究应用

抗原虫活性1-氮杂双环[3.2.2]壬烷-3-胺衍生物显示出显著的抗原虫活性。一项研究表明,特定衍生物对恶性疟原虫菌株具有高抗原虫体外活性,并对布鲁氏锥虫具有抗试验活性,其中一些衍生物在体内对伯氏疟原虫显示出强效活性(Hoffelner et al., 2019)。

对映纯衍生物的合成已描述了从奎因科林和奎因科啶衍生的对映纯1-氮杂双环[3.2.2]壬烷的合成。这些化合物以其立体选择性形成和在开发新药物化合物中的潜力而引人注目(Roeper et al., 2000)。

用于认知缺陷的受体活性一项研究探索了用于治疗精神分裂症认知缺陷的化合物,发现氮杂环胺,如1-氮杂双环[3.2.2]壬烷-3-胺,显示出显著的α7烟碱型乙酰胆碱受体活性。这突显了其在治疗神经系统疾病中的潜力(Walker et al., 2008)。

杂环衍生物的合成由于其潜在的药理活性,包括降压和抗心律失常活性,1-氮杂双环[3.2.2]壬烷-3-胺的各种衍生物的合成一直是化学研究的焦点(Mariani et al., 1982)。

一氧化氮合酶抑制已合成一种2-硫代-4-氮杂双环[3.3.1]壬-3-烯-3-胺,作为一氧化氮合酶抑制剂的亲脂类似物。它在体外显示出强效的抑制活性,表明具有潜在的治疗应用(Zefirova et al., 2013)。

属性

IUPAC Name |

1-azabicyclo[3.2.2]nonan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALFYMMGEYDHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616120 |

Source

|

| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.2.2]nonan-3-amine | |

CAS RN |

220766-23-4 |

Source

|

| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

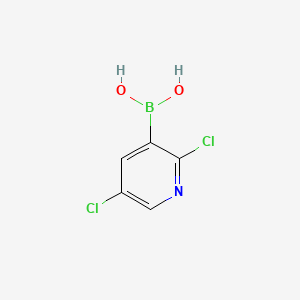

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)